

# Application Notes and Protocols for the Synthesis of Barbiturates Using Diallyl Malonate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: *B160601*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 5,5-diallylbarbituric acid, commonly known as allobarbital, utilizing **diallyl malonate** as the key precursor. This document outlines the synthetic strategy, detailed experimental protocols, and the pharmacological context of the resulting barbiturate.

## Introduction

Barbiturates are a class of sedative-hypnotic drugs derived from barbituric acid. Their pharmacological effects are primarily mediated through the modulation of the  $\gamma$ -aminobutyric acid type A (GABA-A) receptor in the central nervous system. The nature of the substituents at the 5-position of the barbituric acid ring dictates the potency and duration of action of the drug. The synthesis of 5,5-disubstituted barbiturates is a cornerstone of medicinal chemistry, typically involving the condensation of a disubstituted malonic ester with urea.

This document focuses on the synthesis of allobarbital, a barbiturate with two allyl groups at the 5-position, from **diallyl malonate**. Allobarbital has been used as an anticonvulsant and as an adjunctive agent with analgesics. The synthetic route involves two primary stages: the preparation of **diallyl malonate** and its subsequent condensation with urea.

## Data Presentation

The following tables summarize the key quantitative data for the two-stage synthesis process.

Table 1: Reagents and Conditions for the Synthesis of **Diallyl Malonate**

| Reagent/Parameter      | Molecular Weight (g/mol) | Molar Ratio (to Malonic Acid) | Quantity (for 10 mmol scale) | Notes                                   |
|------------------------|--------------------------|-------------------------------|------------------------------|-----------------------------------------|
| Malonic Acid           | 104.06                   | 1.0                           | 1.0 g                        | Starting material                       |
| Allyl Alcohol          | 58.08                    | 4.4                           | 3.0 mL                       | Reagent and solvent                     |
| p-Toluenesulfonic acid | 172.20                   | 0.064                         | 0.11 g                       | Catalyst                                |
| Benzene                | 78.11                    | -                             | 50 mL                        | Solvent for azeotropic removal of water |
| Product                | Diallyl Malonate         | 184.21                        | -                            | -                                       |

Table 2: Reagents and Conditions for the Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

| Reagent/Parameter         | Molecular Weight ( g/mol ) | Molar Ratio (to Diallyl Malonate) | Quantity (for 0.5 mol scale) | Notes                                       |
|---------------------------|----------------------------|-----------------------------------|------------------------------|---------------------------------------------|
| Diallyl Malonate          | 184.21                     | 1.0                               | 92.1 g                       | Key intermediate                            |
| Sodium Metal              | 22.99                      | 1.0                               | 11.5 g                       | To form sodium ethoxide in situ             |
| Absolute Ethanol          | 46.07                      | -                                 | 500 mL                       | Solvent and reagent for sodium ethoxide     |
| Urea (dry)                | 60.06                      | 1.0                               | 30 g                         | Nitrogen source for the pyrimidine ring     |
| Hydrochloric Acid (conc.) | 36.46                      | -                                 | ~45 mL                       | For acidification and product precipitation |
| Product                   | 5,5-Diallylbarbituric Acid | 208.22                            | -                            | Expected Yield: 70-80%                      |

## Experimental Protocols

### Protocol 1: Synthesis of Diallyl Malonate

This protocol describes the esterification of malonic acid with allyl alcohol to produce **diallyl malonate**.<sup>[1]</sup>

#### Materials:

- Malonic acid (1.0 g, 10 mmol)
- Allyl alcohol (3.0 mL, 44 mmol)
- p-Toluenesulfonic acid (0.11 g, 0.64 mmol)

- Benzene (50 mL)
- Diethyl ether
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Apparatus:**

- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Flash chromatography system

**Procedure:**

- In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve malonic acid, allyl alcohol, and p-toluenesulfonic acid in 50 mL of benzene.
- Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue the reaction for 6 hours.
- Cool the reaction mixture to room temperature.
- Add 50 mL of diethyl ether to the reaction mixture.

- Transfer the solution to a separatory funnel and wash with saturated aqueous  $\text{NaHCO}_3$  solution (2 x 15 mL) followed by brine (1 x 15 mL).
- Dry the organic phase over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Remove the solvent under reduced pressure using a rotary evaporator to obtain a yellow oil.
- Purify the crude product by flash chromatography on a silica column using an ethyl acetate/hexane gradient to yield pure **diallyl malonate**.

## Protocol 2: Synthesis of 5,5-Diallylbarbituric Acid (Allobarbital)

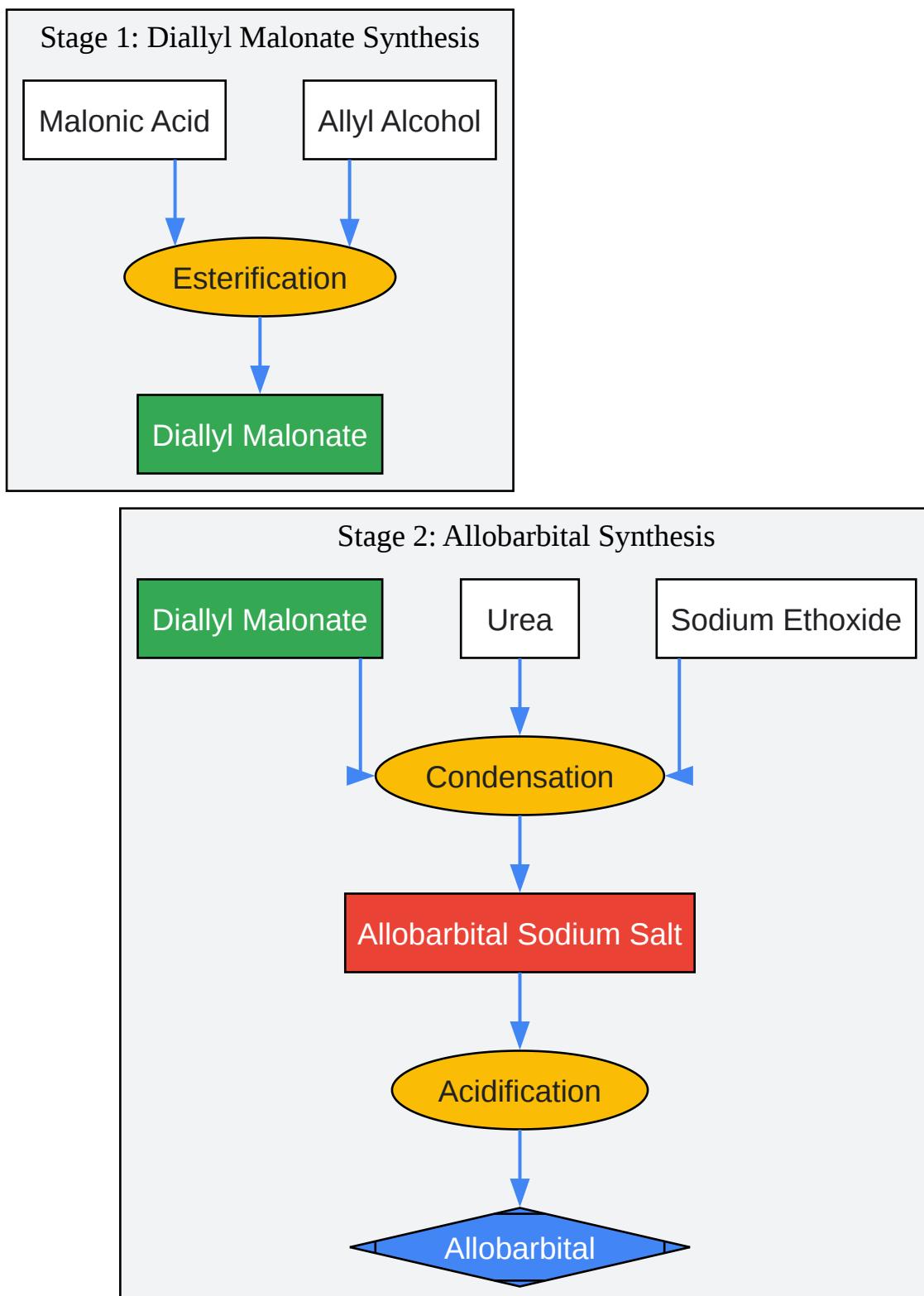
This protocol details the condensation of **diallyl malonate** with urea to form 5,5-diallylbarbituric acid, adapting the general procedure for barbiturate synthesis.[\[2\]](#)[\[3\]](#)

### Materials:

- **Diallyl malonate** (92.1 g, 0.5 mol)
- Sodium metal (11.5 g, 0.5 gram-atom)
- Absolute ethanol (500 mL)
- Dry urea (30 g, 0.5 mol)
- Concentrated hydrochloric acid (~45 mL)
- Distilled water

### Apparatus:

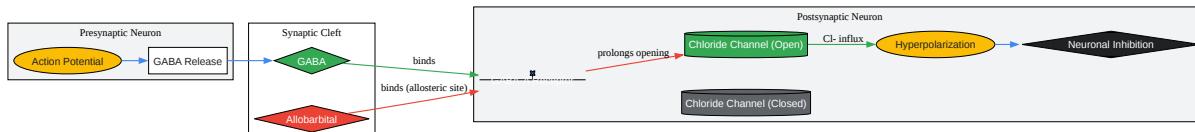
- 2 L round-bottom flask
- Reflux condenser with a calcium chloride guard tube
- Oil bath


- Büchner funnel and filter flask
- Beakers

Procedure:

- Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser protected by a calcium chloride tube, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic; cool the flask in an ice bath if the reaction becomes too vigorous.
- Condensation Reaction: Once all the sodium has reacted, add 92.1 g of **diallyl malonate** to the sodium ethoxide solution.
- Dissolve 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol and add this solution to the reaction mixture.
- Shake the mixture well and heat it to reflux for 7 hours using an oil bath heated to 110°C. A white solid, the sodium salt of allobarbital, should precipitate.
- Work-up and Isolation: After the reaction is complete, add 500 mL of hot (50°C) water to the mixture to dissolve the solid.
- Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper (approximately 45 mL).
- Filter the resulting clear solution while hot to remove any impurities.
- Cool the filtrate in an ice bath overnight to crystallize the 5,5-diallylbarbituric acid.
- Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105-110°C for three to four hours.

## Mandatory Visualizations


## Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 5,5-diallylbarbituric acid.

# Mechanism of Action: Barbiturate Modulation of the GABA-A Receptor



[Click to download full resolution via product page](#)

Caption: Barbiturate action at the GABA-A receptor.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of Barbiturates Using Diallyl Malonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160601#use-of-diallyl-malonate-in-the-synthesis-of-barbiturates>

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)